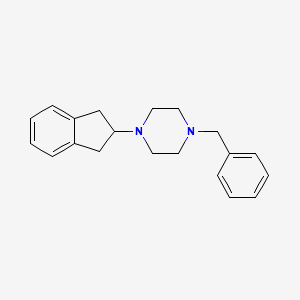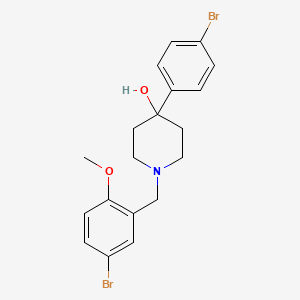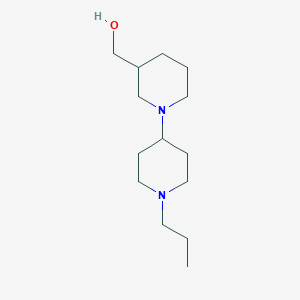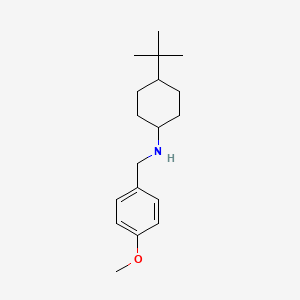
N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine
Descripción general
Descripción
N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine is a chemical compound that belongs to the class of drugs known as monoamine oxidase inhibitors (MAOIs). It is commonly used as an antidepressant and has been found to be effective in the treatment of various psychiatric disorders.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine involves the inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine increases the levels of these neurotransmitters in the brain, which in turn leads to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the levels of beta-endorphins, which are natural painkillers produced by the body. Additionally, it has been found to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine in lab experiments is its ability to inhibit MAO. This makes it a useful tool for studying the effects of neurotransmitters such as serotonin, dopamine, and norepinephrine on behavior and mood. However, one of the limitations of using this compound is that it can have potentially harmful interactions with other medications and foods, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine. One area of interest is the development of new N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine that are more selective and have fewer side effects than current drugs. Another area of research is the use of N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine in combination with other medications for the treatment of psychiatric disorders. Additionally, there is interest in exploring the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Aplicaciones Científicas De Investigación
N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. It has been found to be effective in the treatment of depression, anxiety, and obsessive-compulsive disorder (OCD).
Propiedades
IUPAC Name |
N',N'-dimethyl-N-(4-phenylbutan-2-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14(16-12-7-13-17(2)3)10-11-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPFUXMBVCZVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dimethyl-N-(4-phenylbutan-2-yl)propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B3853050.png)
![(3,4-dimethoxyphenyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B3853057.png)
![2,2'-{[2-(trifluoromethyl)benzyl]imino}diethanol](/img/structure/B3853063.png)
![2-[4-(tetrahydro-3-thienyl)-1-piperazinyl]pyrimidine](/img/structure/B3853075.png)
![4-(4-bromophenyl)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B3853078.png)
![ethyl 4-[(4-methyl-1-piperazinyl)amino]-1-piperidinecarboxylate](/img/structure/B3853086.png)


![1-{4-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853107.png)

![2,3-dihydro-1H-inden-5-yl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B3853119.png)
